![molecular formula C28H29ClN2O5 B5133051 N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5133051.png)
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, commonly known as CBR-5884, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBR-5884 is a small molecule that belongs to the family of benzamide derivatives.
Wirkmechanismus
The exact mechanism of action of CBR-5884 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and neuronal function. CBR-5884 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CBR-5884 has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, CBR-5884 has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CBR-5884 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also shown promising results in various in vitro and in vivo studies. However, CBR-5884 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, its exact mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on CBR-5884. One potential area of research is the development of more effective formulations of CBR-5884 that can improve its solubility and bioavailability. Another area of research is the identification of specific cellular targets of CBR-5884 and the elucidation of its exact mechanism of action. Furthermore, more studies are needed to evaluate the safety and efficacy of CBR-5884 in animal models and human clinical trials. Overall, CBR-5884 has shown great potential as a therapeutic agent, and further research is needed to fully understand its therapeutic applications.
Synthesemethoden
CBR-5884 can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-5,6-dimethylbenzoxazole in the presence of a reducing agent to form 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline. The resulting compound is then reacted with 3,4,5-triethoxybenzoyl chloride to form CBR-5884.
Wissenschaftliche Forschungsanwendungen
CBR-5884 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammatory diseases, and neurological disorders. CBR-5884 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, CBR-5884 has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O5/c1-6-33-24-13-18(14-25(34-7-2)26(24)35-8-3)27(32)30-19-9-10-21(29)20(15-19)28-31-22-11-16(4)17(5)12-23(22)36-28/h9-15H,6-8H2,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOCLZFYVVCBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B5132976.png)

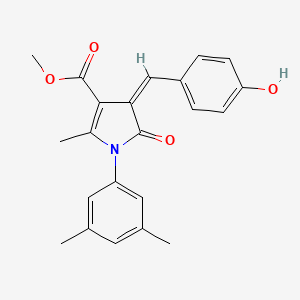
![2-(benzylamino)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5132993.png)
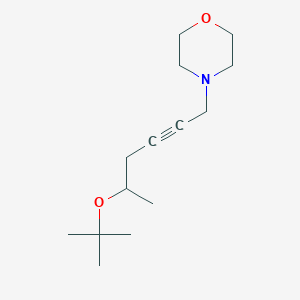
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-chlorophenoxy)-2-propanol hydrochloride](/img/structure/B5133000.png)
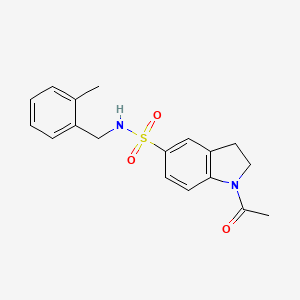
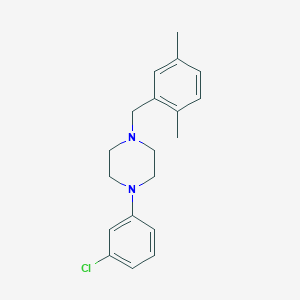

![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5133028.png)
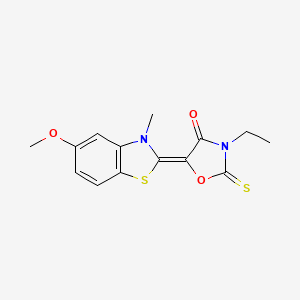
![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine](/img/structure/B5133043.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133048.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5133066.png)